![molecular formula C9H14O4 B13516575 Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylate is a bicyclic compound featuring a unique oxabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and formaldehyde.
Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and formaldehyde forms the bicyclic core.
Functional Group Modification: Subsequent functionalization steps introduce the hydroxymethyl and carboxylate groups. This can involve hydroxylation and esterification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydroxymethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity is being investigated for its use as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives could be optimized for improved pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.
Wirkmechanismus
The mechanism by which Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the compound’s derivatives and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myrtenol: A related bicyclic compound with a similar structure but different functional groups.
Bicyclo[3.1.1]heptane Derivatives: Various derivatives with different substituents on the bicyclic core.
Uniqueness
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a valuable compound in synthetic chemistry and other scientific fields.
This detailed overview provides a comprehensive understanding of Methyl 1-(hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylate, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
DYQAZRUBTVNNDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1COC2(CC1C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



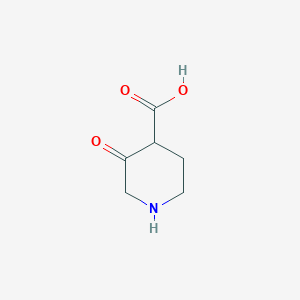
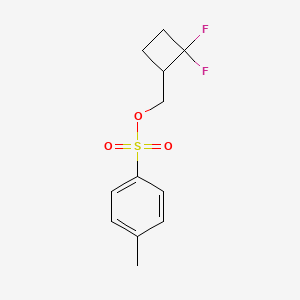
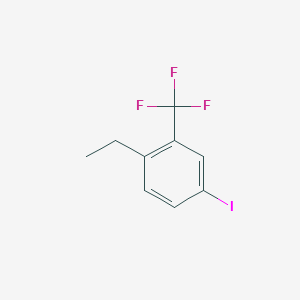

![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
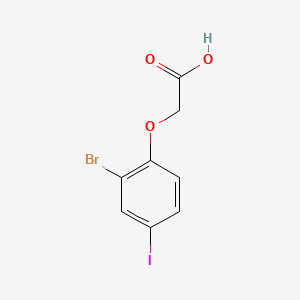
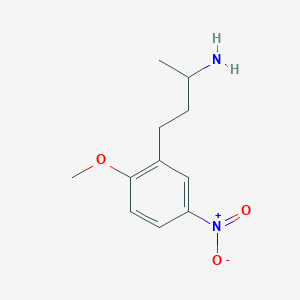
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
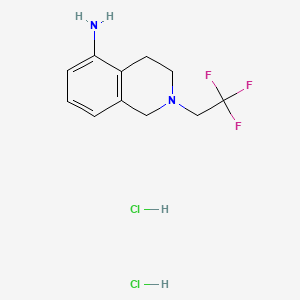

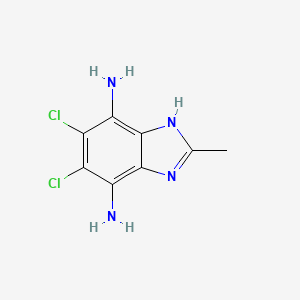
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
